1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Dibromide
CAS No.: 106867-97-4
Cat. No.: VC0033715
Molecular Formula: C28H24Br2N4
Molecular Weight: 576.336
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 106867-97-4 |
|---|---|
| Molecular Formula | C28H24Br2N4 |
| Molecular Weight | 576.336 |
| IUPAC Name | 4-pyridin-4-yl-1-[[4-[(4-pyridin-4-ylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium;dibromide |
| Standard InChI | InChI=1S/C28H24N4.2BrH/c1-2-24(22-32-19-11-28(12-20-32)26-7-15-30-16-8-26)4-3-23(1)21-31-17-9-27(10-18-31)25-5-13-29-14-6-25;;/h1-20H,21-22H2;2*1H/q+2;;/p-2 |
| Standard InChI Key | QSNYIUIZTNLTGX-UHFFFAOYSA-L |
| SMILES | C1=CC(=CC=C1C[N+]2=CC=C(C=C2)C3=CC=NC=C3)C[N+]4=CC=C(C=C4)C5=CC=NC=C5.[Br-].[Br-] |
Introduction
Chemical Identity and Nomenclature
1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Dibromide is precisely identified through various systematic naming conventions and numerical identifiers within chemical databases. The compound is registered with the Chemical Abstracts Service (CAS) under the registry number 106867-97-4 and is cataloged in the PubChem database with the identifier CID 44630455 . The molecular structure consists of two 4,4'-bipyridinium moieties connected by a phenylene bridge through methylene linkages, with two bromide ions serving as counterions to balance the positive charges on the nitrogen atoms.
The compound's comprehensive chemical identity can be summarized in the following table:
| Property | Value |
|---|---|
| Chemical Name | 1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Dibromide |
| CAS Number | 106867-97-4 |
| PubChem CID | 44630455 |
| MDL Number | MFCD03844804 |
| Molecular Formula | C28H24Br2N4 |
| Molecular Weight | 576.34 g/mol |
| IUPAC Name | 4-pyridin-4-yl-1-[[4-[(4-pyridin-4-ylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium;dibromide |
| InChIKey | QSNYIUIZTNLTGX-UHFFFAOYSA-L |
This quaternary ammonium salt is also known by several synonyms that reflect its structural features and chemical composition:
| Synonyms of 1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Dibromide |
|---|
| 1,1'-(p-Xylylene)bis(4,4'-bipyridinium) Dibromide |
| 1,1''-(1,4-Phenylenebis(methylene))bis(([4,4'-bipyridin]-1-ium)) bromide |
| 4-pyridin-4-yl-1-[[4-[(4-pyridin-4-ylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium;dibromide |
| 1-{[4-({[4,4'-bipyridin]-1-ium-1-yl}methyl)phenyl]methyl}-[4,4'-bipyridin]-1-ium dibromide |
| YSZCS005 |
| P1405 |
The variety of names associated with this compound reflects both its complex structure and its recognition across different chemical catalogs and research contexts .
Molecular Structure and Properties
Structural Characteristics
The molecular structure of 1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Dibromide features a central 1,4-phenylene group that serves as a rigid spacer between two 4,4'-bipyridinium units. Each bipyridinium unit consists of two pyridine rings connected by a single bond, with quaternization occurring at one of the nitrogen atoms in each bipyridinium moiety. The connection between the central phenylene ring and each bipyridinium unit is established through methylene bridges, creating a symmetric molecule with two positive charges .
The detailed structural representation can be described using standard chemical notations:
| Structural Identifier | Value |
|---|---|
| SMILES | C1=CC(=CC=C1C[N+]2=CC=C(C=C2)C3=CC=NC=C3)C[N+]4=CC=C(C=C4)C5=CC=NC=C5.[Br-].[Br-] |
| InChI | InChI=1S/C28H24N4.2BrH/c1-2-24(22-32-19-11-28(12-20-32)26-7-15-30-16-8-26)4-3-23(1)21-31-17-9-27(10-18-31)25-5-13-29-14-6-25;;/h1-20H,21-22H2;2*1H/q+2;;/p-2 |
This compound has a parent structure identified in PubChem as CID 1274485, corresponding to 1,1''-(1,4-Phenylenebis(methylene))bis(([4,4'-bipyridin]-1-ium)) without the bromide counterions . The arrangement of the molecular structure leads to a three-dimensional conformation that influences its chemical behavior and potential applications.
Related Compounds and Structural Analogs
Understanding the properties and behavior of 1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Dibromide can be enhanced by examining structurally related compounds. The search results provide information about one such analog: 1,1′-Methylenebis(4,4′-bipyridin-1-ium) dibromide.
This related compound has the molecular formula C21H18N42+·2Br− and differs from our target compound by having a simpler methylene bridge instead of the 1,4-phenylenebis(methylene) bridge. Crystallographic studies reveal that this analog forms chevron-shaped cations that stack as columns in the direction with suitable intermolecular distances for π–π interactions . These cationic columns are further stabilized by intercolumnar C—H⋯N hydrogen bonding with the bromide ions distributed between them.
The asymmetric unit of this related salt comprises half of the molecule and a bromide ion, with a N1—C1—N1 bond angle of 111.1 (4)°, which is slightly smaller than the angle of 112.3 (4)° observed in the corresponding PF6− salt . This structural comparison suggests that the counterion type influences the molecular geometry and packing arrangements.
While the extended phenylene bridge in 1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Dibromide would create different spatial arrangements and intermolecular interactions compared to the methylene-bridged analog, these insights provide valuable context for predicting the crystallographic behavior of our target compound.
| Commercial Specification | Value |
|---|---|
| Supplier | TCI America |
| Catalog Numbers | P1405-100MG, P1405-1G |
| Purity | ≥98.0% (by HPLC) |
| CAS Number | 106867-97-4 |
| MDL Number | MFCD03844804 |
The availability of this compound in commercial catalogs suggests that it has established synthesis and purification protocols, making it accessible for research purposes across various disciplines.
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